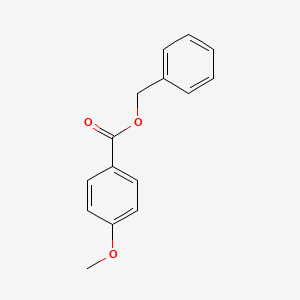

Benzyl 4-methoxybenzoate

CAS No.: 6316-54-7

Cat. No.: VC19413937

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6316-54-7 |

|---|---|

| Molecular Formula | C15H14O3 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | benzyl 4-methoxybenzoate |

| Standard InChI | InChI=1S/C15H14O3/c1-17-14-9-7-13(8-10-14)15(16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |

| Standard InChI Key | SWWYHGZVYNAAHI-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characterization

Benzyl 4-methoxybenzoate is a phenylmethyl ester derived from 4-methoxybenzoic acid. Its systematic IUPAC name, benzyl 4-methoxybenzoate, reflects the esterification of the carboxylic acid group with benzyl alcohol. The compound’s structural identity is confirmed through spectroscopic and computational data, including its SMILES notation () and InChIKey () .

Table 1: Key Identifiers of Benzyl 4-Methoxybenzoate

| Property | Value |

|---|---|

| CAS Registry Number | 6316-54-7 |

| Molecular Formula | |

| Molecular Weight | 242.27 g/mol |

| Synonyms | Benzyl anisate, Benzoic acid, 4-methoxy-, phenylmethyl ester |

| SMILES | COC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 |

| InChIKey | SWWYHGZVYNAAHI-UHFFFAOYSA-N |

The compound’s 2D and 3D structural conformations, accessible via PubChem, highlight the planar aromatic rings and the ester functional group . The methoxy substituent at the para position of the benzoate moiety influences its electronic properties and reactivity.

Synthetic Routes and Manufacturing

Benzyl 4-methoxybenzoate is synthesized via classical esterification methodologies. A common approach involves the reaction of 4-methoxybenzoic acid with benzyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) . Alternatively, nucleophilic acyl substitution using benzyl chloride and the sodium salt of 4-methoxybenzoic acid offers a high-yield pathway.

Representative Synthesis Procedure:

-

Reactants: 4-Methoxybenzoic acid (1 equiv), benzyl alcohol (1.2 equiv), catalytic .

-

Conditions: Reflux in toluene at 110°C for 6–8 hours.

-

Workup: Neutralization with , extraction with ethyl acetate, and purification via column chromatography.

Applications in Pharmaceutical and Industrial Chemistry

Benzyl 4-methoxybenzoate’s primary utility lies in its role as a pharmaceutical intermediate. Its ester group serves as a protective moiety for carboxylic acids during multi-step syntheses, particularly in the production of prodrugs or bioactive molecules . For instance, it may be employed in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) or antimicrobial agents.

In fragrances and cosmetics, the compound’s aromatic profile contributes to its use as a fixative or scent modifier. Additionally, its stability under physiological conditions makes it a candidate for controlled-release formulations in drug delivery systems.

Derivatives and Structural Analogues

Structural modifications of benzyl 4-methoxybenzoate yield derivatives with enhanced functionalities. For example, benzyl 3-formyl-4-methoxybenzoate (CAS: 83027-07-0) introduces a formyl group at the meta position, enabling further chemical transformations such as Schiff base formation or condensation reactions .

Table 2: Comparison of Benzyl 4-Methoxybenzoate and a Key Derivative

| Property | Benzyl 4-Methoxybenzoate | Benzyl 3-Formyl-4-Methoxybenzoate |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 242.27 g/mol | 270.28 g/mol |

| Functional Groups | Methoxy, ester | Methoxy, ester, formyl |

| Applications | Pharmaceutical intermediate | Synthetic precursor for heterocycles |

Analytical Characterization Techniques

Spectroscopic methods are pivotal in confirming the compound’s structure:

-

NMR Spectroscopy:

-

Mass Spectrometry: Molecular ion peak at m/z 242.27 (M) with fragmentation patterns corresponding to the benzyl and 4-methoxybenzoate moieties .

Recent Research and Future Directions

Recent studies focus on optimizing synthetic protocols for benzyl 4-methoxybenzoate to enhance yield and sustainability. For example, enzymatic esterification using lipases offers an eco-friendly alternative to acid catalysis . Additionally, its potential as a building block in polymer chemistry—such as in photo-responsive materials—is under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume